N-methylbenzohydrazide

Organic Synthesis Physicochemical Properties Solvent Removal

N-Methylbenzohydrazide is the only benzohydrazide with the precise N-methyl substitution required for synthesizing bioactive N-acylhydrazone series such as LASSBio-1359. Its lower boiling point (257.6°C) and flash point (109.6°C) enable milder solvent removal, preserving thermally sensitive intermediates during scale-up. Using unsubstituted benzohydrazide or the N'-methyl isomer (CAS 1660-24-8) leads to different reaction kinetics and unpredictable pharmacological profiles. Supplied at ≥95% purity with full analytical documentation (COA, NMR, HPLC), this compound ensures reproducible SAR studies and method validation.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 1483-24-5
Cat. No. B074021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylbenzohydrazide
CAS1483-24-5
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=CC=CC=C1)N
InChIInChI=1S/C8H10N2O/c1-10(9)8(11)7-5-3-2-4-6-7/h2-6H,9H2,1H3
InChIKeyVVCYTTNKSCQICY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylbenzohydrazide (CAS 1483-24-5): A Methylated Benzohydrazide Building Block for Pharmaceutical Intermediates


N-Methylbenzohydrazide (CAS 1483-24-5) is an N-methylated benzohydrazide derivative with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol [1]. It belongs to the class of benzohydrazides, characterized by a benzoyl group connected to a methylated hydrazine moiety. This compound is primarily utilized as a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as a key intermediate in the development of N-acylhydrazone derivatives with demonstrated bioactivity [2]. Standard commercial purity is typically 95% .

Why Unsubstituted Benzohydrazide or Isomeric Hydrazides Cannot Simply Replace N-Methylbenzohydrazide (CAS 1483-24-5)


The N-methyl substitution in N-methylbenzohydrazide imparts distinct steric and electronic properties that cannot be replicated by unsubstituted benzohydrazide or by its N'-methyl isomer (CAS 1660-24-8). These structural variations translate into measurable differences in physicochemical properties, such as boiling point, flash point, and density , which directly influence experimental conditions during synthesis and purification. Furthermore, the specific methylation pattern is a critical determinant of reactivity and downstream biological activity in derived N-acylhydrazone series like LASSBio-1359 [1]. Substituting a generic analog would therefore alter reaction kinetics, yields, and the pharmacological profile of the final compound, rendering it unsuitable for research or industrial processes that require precise and reproducible outcomes.

Quantitative Differentiation Evidence: N-Methylbenzohydrazide (CAS 1483-24-5) vs. Key Comparators


Physical Property Comparison: Significantly Lower Boiling Point and Flash Point vs. Unsubstituted Benzohydrazide

N-Methylbenzohydrazide exhibits a markedly lower boiling point (257.6 °C) and flash point (109.6 °C) compared to unsubstituted benzohydrazide (boiling point: 307.4 °C; flash point: 139.7 °C) . The addition of a single methyl group on the hydrazide nitrogen reduces the boiling point by 49.8 °C and the flash point by 30.1 °C.

Organic Synthesis Physicochemical Properties Solvent Removal

Isomeric Distinction: Physical Property Divergence from N'-Methylbenzohydrazide (CAS 1660-24-8)

The isomeric N'-methylbenzohydrazide differs significantly in its computed physical properties: its boiling point is 214.1 °C, flash point is 87.8 °C, and density is 1.083 g/cm³ . In contrast, N-methylbenzohydrazide has a boiling point of 257.6 °C, a flash point of 109.6 °C, and a density of 1.138 g/cm³ .

Structural Isomerism Chromatography Analytical Chemistry

Synthetic Utility: Key Intermediate for Bioactive Adenosine A2A Receptor Agonist LASSBio-1359

N-Methylbenzohydrazide is the direct precursor to (E)-N'-(3,4-dimethoxybenzylidene)-N-methylbenzohydrazide (LASSBio-1359), an N-acylhydrazone derivative. LASSBio-1359 demonstrated a reduction in formalin-induced pain reactivity in the neurogenic phase from 56.3 ± 6.0 seconds to 32.7 ± 2.2 seconds (at 10 mg/kg) and 23.8 ± 2.6 seconds (at 20 mg/kg) in murine models [1]. While LASSBio-1359 is not a direct comparator to other hydrazides in this dataset, this in vivo efficacy establishes N-methylbenzohydrazide as a privileged scaffold for generating biologically active N-acylhydrazones, a property not shared by all benzohydrazide derivatives.

Medicinal Chemistry Drug Discovery Inflammation

Procurement Specification: Standardized Purity and Analytical Documentation

Commercial supplies of N-methylbenzohydrazide (CAS 1483-24-5) are consistently offered at 95% purity, with associated documentation such as Certificates of Analysis (COA) and batch-specific quality control data (e.g., NMR, HPLC, GC) provided by suppliers . In contrast, the procurement landscape for less common isomers like N'-methylbenzohydrazide may be more fragmented, with varying purity standards and limited analytical documentation .

Quality Control Reproducibility Supply Chain

Patent-Enabled Application Space: Hydrazide Compounds in US-20070135499-A1

The patent application US-20070135499-A1, titled 'Hydrazide compounds', explicitly encompasses N-methylbenzohydrazide and its derivatives within its claims . This patent coverage provides a legal and commercial incentive for its use in developing proprietary chemical entities, differentiating it from non-patented or less specifically covered benzohydrazide analogs.

Intellectual Property Drug Development Hydrazide Derivatives

Recommended Research and Industrial Application Scenarios for N-Methylbenzohydrazide (CAS 1483-24-5)


Medicinal Chemistry Intermediate for N-Acylhydrazone Drug Candidates

N-Methylbenzohydrazide is the optimal starting material for synthesizing N-acylhydrazone derivatives like LASSBio-1359, which have shown quantifiable in vivo efficacy in pain and inflammation models [1]. Its use is specifically indicated where the methylated hydrazide scaffold is required for activity. Substituting with unsubstituted benzohydrazide would yield a different chemotype with an unpredictable pharmacological profile.

Organic Synthesis Building Block Requiring Controlled Physical Properties

Due to its lower boiling point (257.6 °C) and flash point (109.6 °C) compared to benzohydrazide, this compound is preferred for synthetic routes where milder solvent removal conditions are required to prevent thermal degradation of sensitive intermediates . This property is particularly relevant in scale-up chemistry where energy efficiency and safety are considerations.

Research Material for Structure-Activity Relationship (SAR) Studies

The significant physicochemical differences between N-methylbenzohydrazide and its N'-methyl isomer (CAS 1660-24-8) make it essential for SAR studies exploring the impact of methylation position on downstream derivative properties. Accurate identification and use of the correct isomer are critical for correlating chemical structure with biological or physical data.

Quality Control and Analytical Method Development

The availability of N-methylbenzohydrazide at a standard 95% purity with comprehensive analytical documentation (COA, NMR, HPLC) makes it a reliable reference standard for developing and validating analytical methods, such as HPLC assays, for the detection and quantification of benzohydrazide-related impurities in pharmaceutical samples.

Technical Documentation Hub

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